1-(tert-Butyl)-3-ethynyl-2-methoxybenzene
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Overview
Description
1-(tert-Butyl)-3-ethynyl-2-methoxybenzene is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-ethynyl-2-methoxybenzene typically involves the introduction of the tert-butyl, ethynyl, and methoxy groups onto a benzene ring through a series of organic reactions. One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-3-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(tert-Butyl)-3-ethynyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-3-ethynyl-2-methoxybenzene exerts its effects depends on its interaction with molecular targets. For example, the ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity. The methoxy group can act as a hydrogen bond acceptor, further influencing the compound’s activity.
Comparison with Similar Compounds
- 1-(tert-Butyl)-4-ethynylbenzene
- 1-(tert-Butyl)-2-methoxybenzene
- 1-Ethynyl-2-methoxybenzene
Comparison: 1-(tert-Butyl)-3-ethynyl-2-methoxybenzene is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions compared to similar compounds. The presence of both the ethynyl and methoxy groups on the benzene ring provides a distinct electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-tert-butyl-3-ethynyl-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-6-10-8-7-9-11(12(10)14-5)13(2,3)4/h1,7-9H,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTACEJYYRQCEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OC)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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